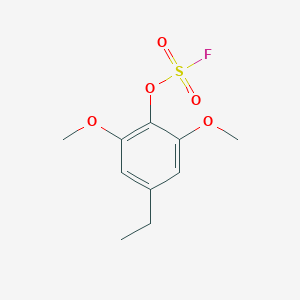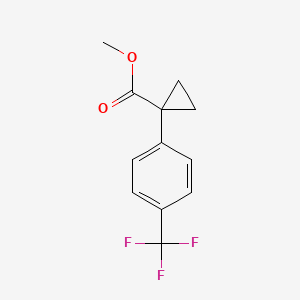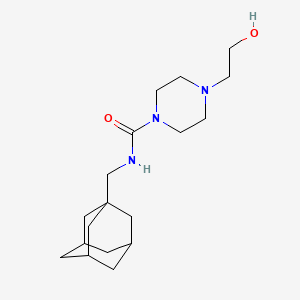
N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide (AHEP) is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of piperazine derivatives and has been shown to possess a range of biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiviral Properties
N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide derivatives demonstrate significant antimicrobial and antiviral activities. Research on related adamantane derivatives has shown potent antibacterial activity against various microorganisms. Specifically, compounds with adamantane structure have been effective against Gram-positive and Gram-negative bacteria, including pathogenic strains, and exhibited promising antiviral activity against HIV-1. These findings underscore the potential of N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide derivatives in developing new therapeutic agents for infectious diseases (El-Emam et al., 2004); (Al-Emam et al., 2013).
Antiproliferative Activity
The exploration of N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide and its derivatives in cancer research has yielded promising results. Certain derivatives have shown antiproliferative activity against a range of cancer cell lines, including cervical carcinoma, breast cancer, pancreatic cancer, and non-small cell lung cancer. This suggests a potential for these compounds in cancer therapy, highlighting the importance of further investigation into their mechanism of action and therapeutic efficacy (Fytas et al., 2015).
Hemostatic Activity
In addition to antimicrobial and antiproliferative properties, some adamantane derivatives, closely related to N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide, have been studied for their hemostatic activity. These studies have discovered compounds with high hemostatic activity and low acute toxicity, indicating potential applications in controlling bleeding and improving coagulation (Pulina et al., 2017).
Enantioselective Catalysis
Research into the catalytic applications of piperazine derivatives has identified certain compounds as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This suggests potential utility in synthetic chemistry, particularly in the development of asymmetric synthesis processes, which are crucial for the production of enantiomerically pure pharmaceuticals (Wang et al., 2006).
Coordination Polymers and Material Science
Adamantane-based compounds, including those related to N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide, have been utilized in the synthesis of coordination polymers. These materials are of interest for their potential applications in catalysis, gas storage, and separation technologies, highlighting the versatility and broad application range of adamantane derivatives in material science (Travis et al., 2017).
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c22-6-5-20-1-3-21(4-2-20)17(23)19-13-18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16,22H,1-13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESIBOXWRMFSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

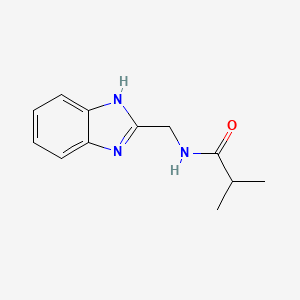
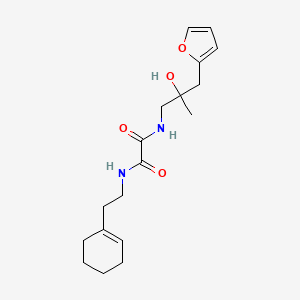
![2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2732445.png)


![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2732448.png)
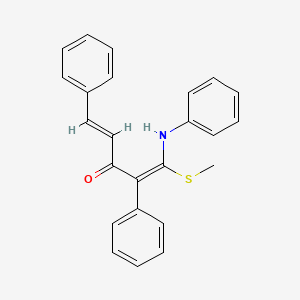
![4-(N,N-dimethylsulfamoyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2732453.png)
![3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline](/img/structure/B2732454.png)
![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2732455.png)
![2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2732458.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2732460.png)
